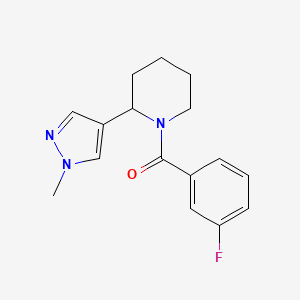

(3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone

Beschreibung

The compound (3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a fluorinated small molecule featuring a methanone core bridging a 3-fluorophenyl group and a piperidine ring substituted at the 2-position with a 1-methylpyrazol-4-yl moiety. This structure combines aromatic fluorination, a nitrogen-rich heterocyclic system (piperidine-pyrazole), and a ketone linker, which are common pharmacophores in medicinal chemistry.

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c1-19-11-13(10-18-19)15-7-2-3-8-20(15)16(21)12-5-4-6-14(17)9-12/h4-6,9-11,15H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDXKAXGVFKFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl and piperidinyl intermediates, followed by their coupling with the fluorophenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of (3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Modifications | Biological Relevance/Notes | Reference |

|---|---|---|---|---|---|

| Target: (3-Fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone* | C16H17FN3O† | ~301.33 | 3-Fluorophenyl, 1-methylpyrazol-4-yl (piperidine) | N/A (hypothetical based on analogs) | - |

| Cyclopropyl{4-[1-(3-fluorophenyl)-1H-pyrazol-4-yl]piperidin-1-yl}methanone | C18H20FN3O | 313.37 | Cyclopropyl, 3-fluorophenyl (piperidine C4) | Available as 21 mg sample | |

| (S)-[5-(2-(Fluoro-18F)Phenyl)-2-methylthiazol-4-yl]...methanone‡ | C24H20FN5O2S | 453.51 | Fluoro-18F phenyl, thiazole-oxadiazole | Positron Emission Tomography (PET) ligand | |

| [5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-...methanone§ | C25H24FN3O5 | 465.48 | Amino, benzyloxy, hydroxyl groups | Bioactive candidate (unspecified) | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | C22H24N4O | 376.46 | Piperazine, 2,3-dimethylphenyl | Structural diversity in piperazine |

*Hypothetical molecular formula (C16H17FN3O) derived from structural analysis.

‡Truncated name for brevity; full name in .

§Truncated name; full name in .

Key Observations:

- Fluorination : The 3-fluorophenyl group is a common feature in analogs (e.g., ), likely enhancing metabolic stability and binding affinity via hydrophobic interactions.

- Heterocyclic Diversity : Substitution of the piperidine with pyrazole (target compound) vs. piperazine () alters basicity and conformational flexibility, impacting target engagement.

- Molecular Weight : The target compound (~301 g/mol) falls within the "drug-like" range, whereas larger analogs (e.g., 465 g/mol in ) may face bioavailability challenges.

Pharmacological and Functional Insights

Kinase Inhibition Potential

The compound in , a Janus kinase (JAK) inhibitor, shares a methanone core and fluorinated aryl group but incorporates a difluorocyclopropyl and diazabicyclo[3.2.1]octane system. This suggests that fluorinated methanones are viable scaffolds for kinase inhibition, though the target compound’s piperidine-pyrazole system may favor different selectivity profiles .

Bioactivity in Screening Libraries

highlights analogs like M670-1048 (cyclopropyl variant) and M735-2005 (pyrrolidinyl derivative) in screening libraries, indicating exploratory use in target-agnostic drug discovery. The target compound’s simpler structure may offer synthetic advantages over these analogs .

Biologische Aktivität

The compound (3-fluorophenyl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3O, characterized by a fluorinated phenyl group and a piperidine ring substituted with a pyrazole moiety. The presence of the trifluoromethyl group enhances its pharmacological properties, influencing its interaction with biological targets.

Research indicates that this compound exhibits activity through various mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders such as obesity and type 2 diabetes .

- Modulation of Neurotransmitter Systems : The compound may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Biological Activity Overview

The biological activity can be categorized into several key areas:

1. Metabolic Effects

Studies have demonstrated that the compound can improve insulin sensitivity and reduce fat accumulation in animal models. This effect is primarily attributed to its action on metabolic pathways regulated by glucocorticoids .

2. CNS Activity

Preclinical trials indicate that the compound may possess anxiolytic and antidepressant-like effects. Behavioral assays in rodents have shown improvements in anxiety-related behaviors, likely due to modulation of serotonergic systems .

3. Antitumor Properties

Emerging evidence suggests that the compound may exhibit antiproliferative effects on certain cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.